

# Preclinical Pharmacology of CHK-336: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CHK-336** is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), **CHK-336** is under investigation for the treatment of primary hyperoxaluria (PH) and other conditions characterized by oxalate overproduction. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, **CHK-336** presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This document provides a comprehensive overview of the preclinical pharmacology of **CHK-336**, summarizing key in vitro and in vivo data, and outlining the experimental methodologies employed in its evaluation.

#### Introduction

Primary hyperoxalurias are a group of rare genetic disorders characterized by the excessive production of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. The definitive treatments are liver and kidney transplantation. Lactate dehydrogenase A (LDHA) has been identified as the key enzyme responsible for the conversion of glyoxylate to oxalate in the liver. Inhibition of LDHA, therefore, offers a direct mechanism to reduce oxalate production and its pathological consequences. **CHK-336** was designed as a potent and selective inhibitor of LDHA with a liver-targeted distribution to maximize therapeutic efficacy while minimizing potential systemic side effects.



#### **Mechanism of Action**

CHK-336 is a potent inhibitor of the enzymatic activity of lactate dehydrogenase A (LDHA).[1] Crystallography studies have revealed that CHK-336 and similar compounds in its series induce a strong interaction network with key residues (Arg106, Asp195, and Tyr239) within the LDHA active site.[2] This interaction drives a "slow-off" binding kinetic, contributing to a prolonged duration of action.[1][3] The primary mechanism of CHK-336 involves the targeted inhibition of LDHA in the liver, thereby blocking the conversion of glyoxylate to oxalate, the final common pathway of endogenous oxalate synthesis.

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Figure 1: CHK-336 Mechanism of Action.



## In Vitro Pharmacology

The in vitro activity of **CHK-336** was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and cellular effects.

**Data Summary** 

| Assay Type          | Target/Syst<br>em               | Species  | Parameter                    | Value      | Reference |
|---------------------|---------------------------------|----------|------------------------------|------------|-----------|
| Enzymatic<br>Assay  | LDHA                            | Human    | IC50                         | 0.2-0.3 nM | [1]       |
| Enzymatic<br>Assay  | LDHA                            | Human    | IC50                         | <1 nM      |           |
| Cell-Based<br>Assay | Primary<br>Hepatocytes          | Multiple | IC50                         | 52-165 nM  | [1]       |
| Cell-Based<br>Assay | Primary<br>Mouse<br>Hepatocytes | Mouse    | IC50 (Lactate<br>Production) | <100 nM    |           |

### **Experimental Protocols**

Enzyme Inhibition Assay (General Protocol): Due to the proprietary nature of the specific assay conditions used for **CHK-336**, a generalized protocol for assessing LDH inhibitors is provided below.

- Reagents and Materials: Recombinant human LDHA, NADH, pyruvate, assay buffer (e.g., phosphate-buffered saline, pH 7.4), CHK-336, and a plate reader capable of measuring absorbance at 340 nm.
- Assay Procedure:
  - A reaction mixture containing LDHA enzyme and varying concentrations of CHK-336 in assay buffer is pre-incubated in a 96-well plate.
  - The reaction is initiated by the addition of a substrate mixture containing NADH and pyruvate.



- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically over time.
- The rate of reaction is calculated for each concentration of the inhibitor.
- Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Primary Hepatocyte Assay (General Protocol):

- Cell Culture: Primary hepatocytes are isolated from the desired species and cultured in appropriate media.
- Treatment: Cells are treated with a range of concentrations of CHK-336 for a specified period.
- Lactate/Oxalate Measurement:
  - For lactate production, cell culture supernatants are collected, and lactate concentration is measured using a commercially available lactate assay kit.
  - For oxalate production, cells can be incubated with a precursor like glycolate, and the amount of oxalate secreted into the medium is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of lactate
  or oxalate production against the log concentration of CHK-336.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Figure 2: In Vitro Experimental Workflow.

## In Vivo Pharmacology & Pharmacokinetics

The in vivo preclinical evaluation of **CHK-336** was conducted in multiple species, including mice, rats, and monkeys, to assess its pharmacokinetic profile and efficacy in models of primary hyperoxaluria.

### **Pharmacokinetics**

**CHK-336** was engineered for liver-targeted distribution, which is achieved through uptake by organic anion transporting polypeptides (OATPs).[4] This results in a favorable pharmacokinetic profile with high concentrations in the liver and lower systemic exposure.[5]

Preclinical Pharmacokinetic Parameters (Qualitative Summary):

| Species             | Key Findings                                                           | Reference |
|---------------------|------------------------------------------------------------------------|-----------|
| Mice, Rats, Monkeys | Favorable liver-distribution profile.                                  | [4]       |
| Rats                | Hepatic concentration >10 μM<br>at 4 hours post 10 mg/kg oral<br>dose. |           |



Human Pharmacokinetic Parameters (Phase 1, Healthy Volunteers):

| Parameter                    | Value                                                | Condition     | Reference |
|------------------------------|------------------------------------------------------|---------------|-----------|
| Tmax                         | ~6 hours                                             | Fasted        |           |
| Tmax                         | ~2 hours                                             | High-Fat Meal |           |
| Terminal Half-life<br>(t1/2) | 18 ± 8 hours                                         | N/A           | _         |
| Effect of High-Fat<br>Meal   | 32% decrease in<br>AUC0-72h, 55%<br>decrease in Cmax | N/A           | _         |

## **In Vivo Efficacy**

The efficacy of **CHK-336** was evaluated in genetic mouse models of primary hyperoxaluria type 1 (Agxt knockout) and type 2 (Grhpr knockout).

Efficacy Study Summary:

| Animal Model                        | Dosing Regimen                           | Key Findings                                                                | Reference |
|-------------------------------------|------------------------------------------|-----------------------------------------------------------------------------|-----------|
| PH1 Mouse Model<br>(Agxt knockout)  | Once-daily, oral                         | Robust and dosedependent reductions in urinary oxalate to the normal range. | [4]       |
| PH2 Mouse Model<br>(Grhpr knockout) | 25 mg/kg, once-daily,<br>oral for 7 days | Significant reduction in urinary oxalate.                                   | [1]       |
| Rat<br>Pharmacodynamic<br>Model     | N/A                                      | Dose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion.     | [4]       |

## **Experimental Protocols**

Animal Models (General Description):



- PH1 Model: Alanine-glyoxylate aminotransferase (Agxt) knockout mice were used. These
  mice lack the enzyme responsible for detoxifying glyoxylate in the peroxisomes, leading to its
  buildup and conversion to oxalate.
- PH2 Model: Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice were
  utilized. These mice have a deficiency in the enzyme that converts glyoxylate to glycolate,
  also resulting in increased glyoxylate and subsequent oxalate production.

In Vivo Efficacy Study (General Protocol):

- Animal Acclimation: Mice are acclimated to the housing conditions and diet.
- Dosing: CHK-336 is formulated in a suitable vehicle and administered orally once daily at various dose levels. A vehicle control group is included.
- Urine Collection: Urine is collected over a 24-hour period at baseline and at specified time points during the treatment period.
- Oxalate Measurement: Urinary oxalate concentrations are determined using a validated method, such as an enzymatic assay or LC-MS.
- Data Analysis: The change in urinary oxalate excretion from baseline and in comparison to the vehicle control group is calculated to determine the efficacy of CHK-336.

## In Vivo Experimental Workflow Diagram





Click to download full resolution via product page

Figure 3: In Vivo Experimental Workflow.

## **Summary and Conclusion**

The preclinical data for **CHK-336** strongly support its development as a therapeutic agent for primary hyperoxaluria. It is a highly potent inhibitor of LDHA with a mechanism of action that directly targets the final step in hepatic oxalate production. The liver-targeted distribution of **CHK-336** is a key feature, designed to maximize efficacy at the site of action while minimizing potential off-target effects. In vivo studies in relevant animal models of PH1 and PH2 have demonstrated a robust, dose-dependent reduction in urinary oxalate, a key biomarker of disease activity. These promising preclinical findings have paved the way for clinical investigation. A Phase 1 clinical trial in healthy volunteers was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of **CHK-336**.[2] The trial was paused in April 2023



following a serious adverse event.[2] Further clinical development will be guided by the outcomes of these and future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 trial in Patients With IGA nephropathy (IGAN) and CHK-336 Preclinical Efficacy Data at the American Society of Nephrology Kidney Week 2022 - Life Sciences British Columbia [lifesciencesbc.ca]
- 2. CHK-336 Wikipedia [en.wikipedia.org]
- 3. annualreports.com [annualreports.com]
- 4. researchgate.net [researchgate.net]
- 5. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- To cite this document: BenchChem. [Preclinical Pharmacology of CHK-336: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#preclinical-pharmacology-of-chk-336]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com